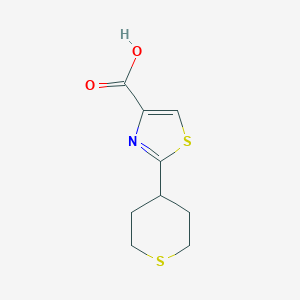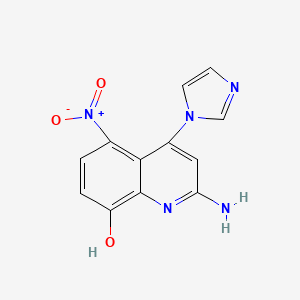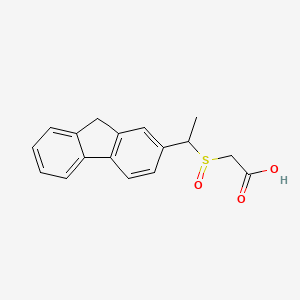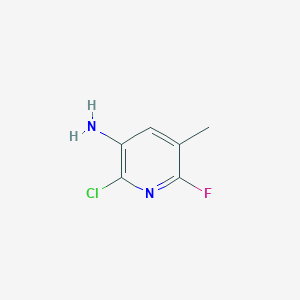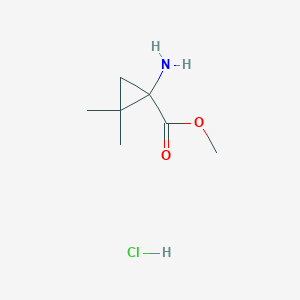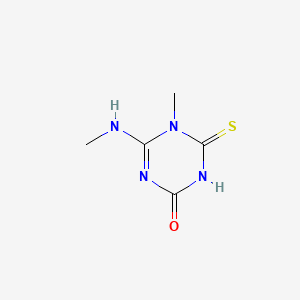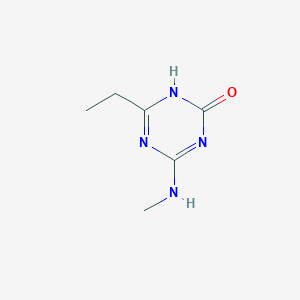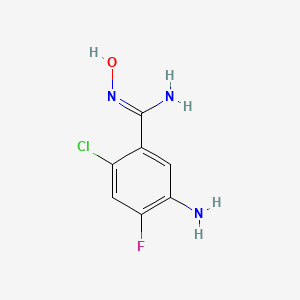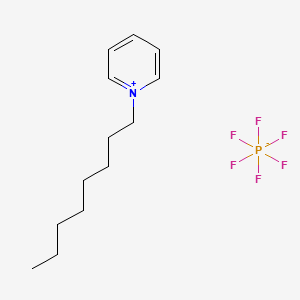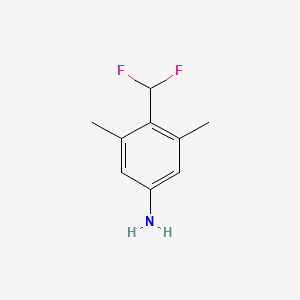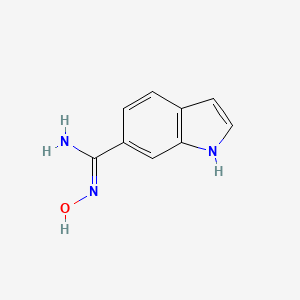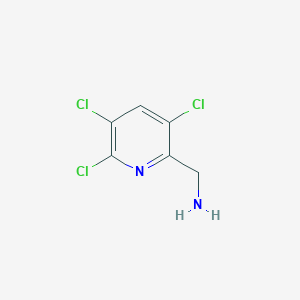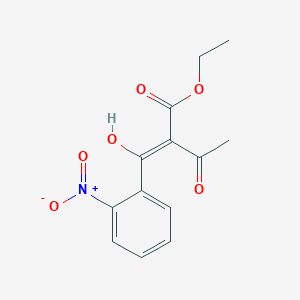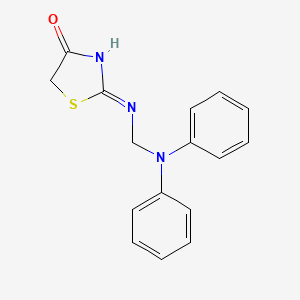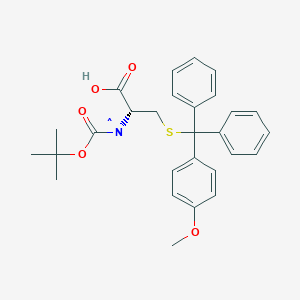
(R)-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the protected amino acid with a suitable thiol compound, such as 4-methoxyphenyl diphenylmethyl thiol, under conditions that promote thioether bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Boc protection step and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Boc deprotection is typically carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The free amino acid derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, potentially leading to the discovery of new drugs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its thioether linkage and protected amino group make it a versatile intermediate for various applications.
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-hydroxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the Boc protecting group in ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C28H30NO5S |
|---|---|
Molekulargewicht |
492.6 g/mol |
InChI |
InChI=1S/C28H30NO5S/c1-27(2,3)34-26(32)29-24(25(30)31)19-35-28(20-11-7-5-8-12-20,21-13-9-6-10-14-21)22-15-17-23(33-4)18-16-22/h5-18,24H,19H2,1-4H3,(H,30,31)/t24-/m0/s1 |
InChI-Schlüssel |
YTQFNEUYTMBKOC-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[N][C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)[N]C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


